molecular formula C24H53N5O.C2H4O2<br>C26H57N5O3 B15181476 N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate CAS No. 93942-17-7

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate

Cat. No.: B15181476
CAS No.: 93942-17-7
M. Wt: 487.8 g/mol
InChI Key: BKZLIPQXFKZADJ-UHFFFAOYSA-N
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Description

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate is an organic compound known for its complex structure and potential applications in various fields. This compound features multiple aminoethyl groups and a palmitamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate typically involves multiple steps:

    Initial Reaction: The process begins with the reaction of palmitic acid with ethylenediamine to form N-(2-aminoethyl)palmitamide.

    Subsequent Amination: This intermediate undergoes further amination with additional ethylenediamine units to introduce multiple aminoethyl groups.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the monoacetate form.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halides like chloroform or bromoform can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential role in cellular signaling and interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized as a surfactant or emulsifying agent in various formulations.

Mechanism of Action

The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate involves its interaction with cellular membranes and proteins. The multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various molecular targets, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)stearamide: Similar structure but with a stearamide moiety instead of palmitamide.

    N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)oleamide: Contains an oleamide moiety, differing in the degree of unsaturation.

Properties

CAS No.

93942-17-7

Molecular Formula

C24H53N5O.C2H4O2
C26H57N5O3

Molecular Weight

487.8 g/mol

IUPAC Name

acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]hexadecanamide

InChI

InChI=1S/C24H53N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(30)29-23-22-28-21-20-27-19-18-26-17-16-25;1-2(3)4/h26-28H,2-23,25H2,1H3,(H,29,30);1H3,(H,3,4)

InChI Key

BKZLIPQXFKZADJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O

Origin of Product

United States

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